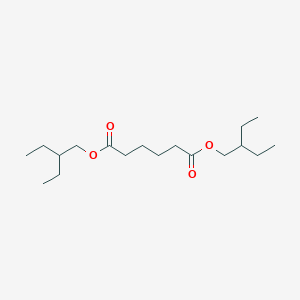

bis(2-ethylbutyl) hexanedioate

Description

Contextualization within Diester Chemistry and Related Compounds

Bis(2-ethylbutyl) hexanedioate is a diester, an organic compound characterized by the presence of two ester functional groups. gearsolutions.com Esters are formed from the reaction of a carboxylic acid and an alcohol. lubesngreases.com In the case of this compound, it is the diester of hexanedioic acid (commonly known as adipic acid) and 2-ethylbutanol. Its structure consists of a central six-carbon dicarboxylic acid chain (adipate) with a 2-ethylbutyl group attached to each of the two carboxyl groups.

This structure places it in the broad category of aliphatic diesters, which are known for their use as plasticizers, lubricants, and solvents. kinampark.comwikipedia.org A closely related and more extensively studied compound is bis(2-ethylhexyl) adipate (B1204190) (DEHA). machinerylubrication.com DEHA shares the same adipic acid backbone but has larger 2-ethylhexyl alcohol groups. This seemingly minor difference in the length of the alcohol chains can influence physical properties such as viscosity, boiling point, and performance in various applications. Other related compounds include various adipate and sebacate (B1225510) esters used commercially. wikipedia.orgbobistheoilguy.com

Academic Significance of Hexanedioate Esters

Hexanedioate esters, or adipates, are of considerable academic and industrial interest primarily due to their application as plasticizers. wikipedia.org Plasticizers are additives that increase the flexibility and durability of materials, particularly polyvinyl chloride (PVC). kinampark.com Adipate-based plasticizers are valued for their performance at low temperatures and their resistance to ultraviolet light. wikipedia.org

The academic significance of these esters extends to several fields:

Polymer Science : Research investigates how the structure of adipate esters influences the mechanical properties of polymers. Studies explore the effects of different alcohol side-chains on the glass transition temperature, flexibility, and permanence of PVC formulations. researchgate.net

Materials Science : Adipates are used as synthetic base stocks for lubricants and hydraulic fluids. machinerylubrication.combobistheoilguy.com Research in this area focuses on their thermal stability, low volatility, and biodegradability, which are desirable properties for high-performance and environmentally friendly lubricants. google.com

Environmental and Health Sciences : Due to their widespread use, the environmental fate and toxicological profiles of adipate esters, particularly DEHA, have been the subject of extensive research. specialchem.com Studies examine their potential to leach from plastics and their effects as endocrine disruptors, driving the search for safer alternatives. rsc.org

Historical Development of Research on Aliphatic Diesters

The development of aliphatic diesters is closely tied to the rise of the polymer and synthetic lubricant industries in the 20th century.

Early Plasticizers : The concept of plasticizers emerged in the late 19th century with the use of natural camphor (B46023) in celluloid. kinampark.com The era of synthetic ester plasticizers began around 1912 with triphenyl phosphate (B84403). kinampark.com Phthalic acid esters were first used as plasticizers in 1920, and di(2-ethylhexyl) phthalate (B1215562) (DEHP), introduced in the 1930s, became the most widely used plasticizer for decades. kinampark.com Aliphatic diesters like adipates were developed as specialty plasticizers, particularly valued for providing good low-temperature flexibility. wikipedia.org

Synthetic Lubricants : The search for high-performance lubricants that could function in extreme temperatures, particularly for aviation, spurred research into synthetic oils. During World War II, Germany and the US extensively researched and developed synthetic lubricants. machinerylubrication.comamsoil.com Diesters were among the first synthetic lubricant base stocks developed, valued for their low coking tendency at high temperatures and excellent solvency. gearsolutions.com Research in the post-war era and into the 1960s and 70s continued to refine diester-based lubricant formulations for compressors and engines, aiming to extend oil change intervals and improve engine cleanliness. purdue.eduresearchgate.net

Current Scholarly Landscape and Research Gaps for this compound

The current body of scholarly work focusing specifically on this compound is sparse. A search of chemical databases and literature reveals its CAS number (10022-60-3) and basic predicted physical properties, but very few dedicated research articles. bobistheoilguy.comresearchgate.net

One study identified bis(2-ethylbutyl)-1,2-benzenedicarboxylate (a related phthalate, not an adipate) as a minor component in the essential oil of a plant root, though the authors noted the possibility of it being an anthropogenic contaminant from laboratory equipment. amsoil.com Another mention appears in a patent for lubricant additives, suggesting its potential utility in that field. kinampark.com

The primary research gap is the near-total lack of empirical data on the specific properties and performance of this compound. The landscape is dominated by research on its close analog, DEHA. Key areas where research is needed include:

Synthesis and Characterization : Detailed studies on optimized synthesis routes and comprehensive characterization of its physical and chemical properties are lacking.

Performance Evaluation : There is no published data comparing its performance as a plasticizer or lubricant against established compounds like DEHA or other commercial diesters.

Toxicological and Environmental Profile : Unlike DEHA, the toxicological properties and environmental impact of this compound have not been thoroughly investigated.

In essence, while the general properties of this compound can be inferred from the behavior of similar aliphatic diesters, its specific characteristics remain largely unexplored, presenting a significant gap in the scientific literature.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10022-60-3 | bobistheoilguy.comresearchgate.net |

| Molecular Formula | C18H34O4 | researchgate.net |

| Molecular Weight | 314.46 g/mol | researchgate.net |

| Density | 0.943 g/cm³ | researchgate.net |

| Boiling Point | 334.1 °C at 760 mmHg | researchgate.net |

| Flash Point | 146.7 °C | researchgate.net |

| Melting Point | -15 °C | bobistheoilguy.com |

Structure

3D Structure

Properties

CAS No. |

10022-60-3 |

|---|---|

Molecular Formula |

C18H34O4 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

bis(2-ethylbutyl) hexanedioate |

InChI |

InChI=1S/C18H34O4/c1-5-15(6-2)13-21-17(19)11-9-10-12-18(20)22-14-16(7-3)8-4/h15-16H,5-14H2,1-4H3 |

InChI Key |

BSJVZANRYHAYEA-UHFFFAOYSA-N |

SMILES |

CCC(CC)COC(=O)CCCCC(=O)OCC(CC)CC |

Canonical SMILES |

CCC(CC)COC(=O)CCCCC(=O)OCC(CC)CC |

melting_point |

-15.0 °C |

Other CAS No. |

10022-60-3 |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Bis 2 Ethylbutyl Hexanedioate

Esterification Pathways and Reaction Mechanisms

The fundamental reaction for producing bis(2-ethylbutyl) hexanedioate is esterification, where a carboxylic acid (hexanedioic acid) reacts with an alcohol (2-ethylbutanol) in the presence of a catalyst.

Conventional Chemical Synthesis Routes for Hexanedioate Esters

The most common conventional method for synthesizing hexanedioate esters, including this compound, is the Fischer esterification. masterorganicchemistry.com This process involves heating a mixture of hexanedioic acid and an excess of the corresponding alcohol with a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water to form a protonated ester. masterorganicchemistry.com

Deprotonation of the ester to yield the final product and regenerate the acid catalyst. masterorganicchemistry.com

This method is widely applicable for producing various diesters, such as bis(2-ethylhexyl) adipate (B1204190), a compound structurally similar to this compound. wikipedia.orgnih.gov

Lipase-Catalyzed Synthesis of this compound

An increasingly popular and environmentally benign alternative to conventional chemical synthesis is the use of enzymes, particularly lipases, as biocatalysts. researchgate.netresearchgate.net Lipase-catalyzed esterification offers several advantages, including high specificity, milder reaction conditions (lower temperature and pressure), and reduced byproduct formation. researchgate.netmdpi.com

The synthesis of esters using lipases can be carried out through direct esterification of a carboxylic acid and an alcohol or via transesterification. researchgate.netfrontiersin.org In the context of this compound, this would involve the direct reaction of hexanedioic acid with 2-ethylbutanol. The reaction mechanism is different from acid catalysis and generally follows a Ping-Pong Bi-Bi mechanism. nih.gov

Research on the lipase-catalyzed synthesis of other adipate esters, like dimethyl adipate, has shown high conversion yields under optimized conditions. For instance, using immobilized Candida antarctica lipase (B570770) B, a maximum conversion of 97.6% was predicted. nih.gov Similar principles can be applied to the synthesis of this compound. The choice of lipase is crucial, as different lipases exhibit varying activities and specificities. For example, lipases from Candida antarctica (Novozym 435) and Rhizomucor miehei have been shown to be effective in synthesizing diacylglycerols. frontiersin.org

Catalytic Systems in this compound Production

Homogeneous Catalysis Approaches

In conventional Fischer esterification, strong mineral acids like sulfuric acid are common homogeneous catalysts. masterorganicchemistry.com These catalysts are effective in protonating the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. masterorganicchemistry.comsenecalearning.com Transition metal complexes can also serve as homogeneous catalysts. For example, ruthenium complexes have been used in the hydrogenation of diesters in the presence of anilines, demonstrating the versatility of homogeneous catalysis in ester transformations. researchgate.net A key characteristic of homogeneous catalysts is that they exist in the same phase as the reactants, which can sometimes complicate their separation from the final product. senecalearning.com

Heterogeneous Catalysis Development

To overcome the separation challenges associated with homogeneous catalysts, solid acid catalysts, or heterogeneous catalysts, have been developed. These catalysts are in a different phase from the reactants, allowing for easier recovery and recycling. Materials such as zeolites, ion-exchange resins, and mixed metal oxides have been investigated for esterification reactions. tandfonline.comacs.org For instance, a study on the synthesis of dimethyl adipate utilized fly ash, a mixture of oxides including silica (B1680970), alumina, and iron oxide, as a heterogeneous catalyst, achieving a 98% yield under optimized conditions. acs.org The synergistic effect of the different oxides in the catalyst was noted to be crucial for its high activity. acs.org

Biocatalysis and Enzyme Immobilization Techniques

Biocatalysis, particularly using lipases, presents a green and sustainable approach to ester synthesis. researchgate.netmdpi.com Lipases are highly efficient and selective catalysts that operate under mild conditions. mdpi.com However, the cost and stability of free enzymes can be prohibitive for industrial applications.

To address these limitations, enzyme immobilization techniques are widely employed. Immobilization involves confining the enzyme to a solid support, which enhances its stability, allows for easy separation from the reaction mixture, and enables its reuse for multiple reaction cycles. researchgate.netmdpi.com Common immobilization methods include adsorption, covalent bonding, entrapment, and cross-linking.

Novozym 435, an immobilized form of Candida antarctica lipase B on a macroporous acrylic resin, is a commercially available and widely used biocatalyst for ester synthesis. csic.es The immobilization is based on hydrophobic interactions, which can sometimes lead to enzyme leaching under certain conditions. csic.es Research has shown that the choice of support material and immobilization strategy significantly impacts the performance of the biocatalyst. researchgate.net For example, adsorbing glycerol (B35011) onto silica gel has been shown to improve the performance of some lipases in transesterification reactions by preventing the active site from being coated by glycerol. frontiersin.org These techniques are directly applicable to optimizing the lipase-catalyzed production of this compound.

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound hinges on the meticulous optimization of several key reaction parameters. These include temperature, pressure, reactant stoichiometry, and the choice of solvent and catalyst systems.

Temperature and pressure are critical parameters that directly influence the kinetics of the esterification of adipic acid with 2-ethylbutanol.

Temperature: The reaction rate generally increases with temperature, as this provides the necessary activation energy for the reaction. rsc.org For chemically catalyzed esterifications, such as those using acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), temperatures are typically elevated, often in the range of 120-150°C. google.com In a study on a similar ester, dialkyl adipate, yields were shown to increase with temperatures up to 80°C. mdpi.comresearchgate.net However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or degradation of the ester product, resulting in discoloration and reduced purity. sciencemadness.org

For enzymatic catalysis, using lipases like Candida antarctica lipase B (Novozym 435), the optimal temperature range is generally lower, typically between 30°C and 70°C, to avoid denaturation of the enzyme. researchgate.netgoogle.commdpi.com Studies on the enzymatic synthesis of various adipate esters show that increasing the temperature within this range enhances substrate solubility and reduces viscosity, which improves conversion rates. researchgate.net

Pressure: Esterification is an equilibrium-limited reaction that produces water as a byproduct. To drive the reaction toward the product side, this water must be continuously removed. This is typically achieved by reducing the pressure. Operating the reactor under vacuum (e.g., 2-20 mm Hg) facilitates the removal of water and any other volatile byproducts, shifting the equilibrium to favor ester formation. google.comaakash.ac.in This is particularly crucial for producing high-purity, high-boiling-point esters. aakash.ac.ingoogle.com The combination of heat and vacuum is a standard industrial practice to achieve high conversion rates.

| Catalysis Type | Typical Temperature Range | Pressure Condition | Primary Effect | Reference |

|---|---|---|---|---|

| Acid Catalysis | 120-150 °C | Atmospheric or Vacuum | Increases reaction rate; high temperatures risk side reactions. | google.comsciencemadness.org |

| Enzymatic (Lipase) | 30-70 °C | Atmospheric or Vacuum | Optimizes enzyme activity; avoids denaturation at higher temperatures. | researchgate.netgoogle.commdpi.com |

| Vacuum Application | Dependent on Catalyst | Reduced (e.g., <300 mm Hg) | Removes water byproduct, shifting equilibrium to maximize yield. | google.comaakash.ac.in |

The molar ratio of reactants and the solvent system are pivotal in maximizing the conversion of adipic acid to its diester form.

Stoichiometric Ratios: To ensure the complete conversion of the dicarboxylic acid, the alcohol (2-ethylbutanol) is typically used in excess. A molar ratio of alcohol to adipic acid greater than the stoichiometric requirement of 2:1 is common. For instance, studies on analogous systems have used alcohol-to-acid molar ratios ranging from 2.2:1 to as high as 5:1. mdpi.comsemanticscholar.org Using a significant excess of alcohol shifts the reaction equilibrium towards the formation of the diester, maximizing the yield. mdpi.comorgsyn.org

Solvent System: The choice of solvent can significantly impact the reaction. In many industrial processes, an inert organic solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane, is used. google.com This allows for the efficient removal of water via a Dean-Stark apparatus, thereby driving the reaction to completion.

Alternatively, solvent-free systems are gaining prominence as a "green" chemistry approach. researchgate.net In such systems, an excess of the alcohol reactant can also serve as the reaction medium. This approach simplifies product purification and reduces solvent waste. researchgate.netscribd.com Another advanced method involves using ionic liquids as both the catalyst and the solvent. In these systems, the ester product is often immiscible with the ionic liquid, forming a separate phase that can be easily removed, which also drives the equilibrium forward. mdpi.comsemanticscholar.org

| Parameter | Approach | Typical Conditions/Examples | Purpose | Reference |

|---|---|---|---|---|

| Stoichiometric Ratio | Alcohol Excess | 2.2:1 to 5:1 (Alcohol:Adipic Acid) | Shifts equilibrium to favor product formation. | mdpi.comsemanticscholar.org |

| Acid Stoichiometry | 1 equivalent | The limiting reagent in the reaction. | mdpi.com | |

| Solvent System | Azeotropic Distillation | Toluene, Cyclohexane | Efficiently removes water byproduct. | google.com |

| Solvent-Free System | Excess alcohol acts as solvent. | Reduces waste and simplifies purification. | researchgate.netscribd.com | |

| Ionic Liquids | e.g., Triethylammonium hydrogen sulfate | Acts as both catalyst and solvent; product phase separation drives reaction. | mdpi.comsemanticscholar.org |

The design of the reactor and the implementation of process intensification strategies are key to developing an efficient and economically viable manufacturing process.

Reactor Design: For the production of adipate esters, stirred-tank reactors are commonly employed for both batch and continuous processes. mdpi.com These reactors ensure proper mixing of the reactants, catalyst, and uniform temperature distribution. For processes involving the removal of water by azeotropic distillation, the reactor is equipped with a condenser and a Dean-Stark trap.

Process Intensification: To improve efficiency and sustainability, several process intensification techniques are applicable. uclouvain.be

Reactive Distillation (RD): This technique combines chemical reaction and distillation in a single unit. As the ester is formed, the water byproduct is continuously removed by distillation, which significantly shifts the equilibrium and can lead to higher conversion rates and reduced capital costs. researchgate.net

Side-Reactor Column (SRC): This configuration integrates a distillation column with external reactors. It is particularly useful when reactants have very different boiling points and allows for optimizing reaction and separation conditions independently. researchgate.net A configuration with a vacuum distillation column coupled with atmospheric side reactors has been proposed for dimethyl adipate production. researchgate.net

Microreactors: These reactors offer exceptionally high surface-area-to-volume ratios, leading to superior heat and mass transfer. This allows for conducting reactions under more aggressive conditions (higher temperatures and pressures) safely, often resulting in dramatically increased reaction rates and yields. europa.eu

Non-Conventional Energy Sources: The use of ultrasound or microwave irradiation can intensify the synthesis process. mdpi.com Ultrasound aids in the miscibility of reactants and can accelerate reaction rates through the generation of localized hot spots via cavitation. Microwave heating can lead to rapid and uniform heating of the reaction mixture, significantly reducing reaction times.

Stoichiometric Ratios and Solvent System Influence

Purification and Isolation Techniques for High-Purity this compound

Following the esterification reaction, the crude product is a mixture containing the desired diester, unreacted starting materials (adipic acid and 2-ethylbutanol), the catalyst, water, and potential byproducts. A multi-step purification process is required to isolate high-purity this compound.

Catalyst Neutralization and Removal: If an acid catalyst (e.g., sulfuric acid) is used, the first step is to neutralize it, typically by washing the crude mixture with an aqueous basic solution like sodium carbonate or sodium bicarbonate until fizzing ceases. sciencemadness.org The resulting salts are then removed by washing with water.

Removal of Unreacted Alcohol: The excess 2-ethylbutanol is removed, usually by distillation. Because of the high boiling point of the ester, this step is often performed under reduced pressure. Steam stripping is another effective industrial method for removing residual alcohol. google.com

Filtration: In some procedures, particularly those where the catalyst or unreacted adipic acid may precipitate, the mixture is filtered. Using a filter aid like Celite can help manage viscous mixtures. unimi.it

Vacuum Distillation: The final and most critical step for purifying high-boiling-point esters like this compound is vacuum distillation. aakash.ac.ingoogle.com This process separates the pure ester from any remaining non-volatile impurities or high-boiling byproducts. Distillation under high vacuum (e.g., 0.05 to 5 mmHg) is essential to lower the boiling point and prevent thermal decomposition of the product. google.comgoogle.com Specialized equipment like wiped-film or short-path distillation units can be used to minimize the residence time of the ester at high temperatures. valveandcontrol.com

Purity Analysis: The purity of the final product is confirmed using analytical techniques. Gas chromatography/mass spectrometry (GC-MS) is used to detect and quantify any residual impurities. nih.gov Spectroscopic methods such as FT-Raman and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and the absence of starting materials. researchgate.netacs.org

| Purification Step | Description | Purpose | Reference |

|---|---|---|---|

| Neutralization/Washing | Washing the crude product with a basic solution (e.g., NaHCO₃) followed by water. | To remove the acid catalyst and water-soluble impurities. | sciencemadness.org |

| Alcohol Removal | Distillation or steam stripping under vacuum. | To remove excess 2-ethylbutanol. | google.com |

| Final Purification | High-vacuum distillation (e.g., <5 mmHg). | To isolate the pure ester from non-volatile residues and byproducts. | aakash.ac.ingoogle.comvalveandcontrol.com |

| Purity Verification | GC-MS, NMR, FT-Raman Spectroscopy. | To confirm the purity and identity of the final product. | nih.govresearchgate.netacs.org |

Advanced Spectroscopic and Structural Elucidation of Bis 2 Ethylbutyl Hexanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Proton (¹H) NMR Characterization

A ¹H NMR spectrum of bis(2-ethylbutyl) hexanedioate would display distinct signals corresponding to the different proton environments in the molecule. The symmetry of the molecule means that only half of the protons will give unique signals.

The protons of the hexanedioate backbone would appear as multiplets in the aliphatic region. The protons alpha to the carbonyl groups (–C(O)CH₂–) are expected to be the most downfield of the backbone protons, likely appearing around 2.2-2.4 ppm. The protons beta to the carbonyls (–CH₂CH₂C(O)–) would resonate further upfield, typically in the range of 1.6-1.8 ppm.

For the 2-ethylbutyl ester side chains, the methylene (B1212753) protons adjacent to the ester oxygen (–OCH₂–) would be shifted downfield due to the oxygen's electron-withdrawing effect, appearing around 4.0 ppm as a doublet of doublets. The methine proton (–CH(CH₂CH₃)CH₂CH₃) would likely be a multiplet around 1.5-1.7 ppm. The methylene groups of the ethyl substituent (–CH(CH₂CH₃)CH₂CH₃) would present as a multiplet around 1.2-1.4 ppm. Finally, the terminal methyl groups (–CH₃) would appear as triplets at approximately 0.8-1.0 ppm, being the most shielded protons in the structure.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| –C(O)CH₂– | ~ 2.2 - 2.4 | Multiplet |

| –CH₂CH₂C(O)– | ~ 1.6 - 1.8 | Multiplet |

| –OCH₂– | ~ 4.0 | Doublet of Doublets |

| –CH(CH₂CH₃)₂ | ~ 1.5 - 1.7 | Multiplet |

| –CH(CH₂CH₃)₂ | ~ 1.2 - 1.4 | Multiplet |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum for this compound would provide complementary information to the ¹H NMR. The carbonyl carbon of the ester groups (C=O) would be the most downfield signal, typically appearing in the range of 172-175 ppm. The carbon atom of the methylene group attached to the ester oxygen (–OCH₂–) would be found around 65-70 ppm.

The carbons of the hexanedioate backbone would show two distinct signals. The carbon alpha to the carbonyl group (–C(O)CH₂–) would be expected around 34-36 ppm, while the beta carbon (–CH₂CH₂C(O)–) would be slightly more shielded, appearing around 24-26 ppm.

In the 2-ethylbutyl side chains, the methine carbon (–CH–) would likely resonate around 38-40 ppm. The methylene carbons of the ethyl groups (–CH₂–) would be in the region of 23-25 ppm, and the terminal methyl carbons (–CH₃) would be the most upfield signals, appearing around 10-12 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| –C=O | ~ 172 - 175 |

| –OCH₂– | ~ 65 - 70 |

| –C(O)CH₂– | ~ 34 - 36 |

| –CH₂CH₂C(O)– | ~ 24 - 26 |

| –CH(CH₂CH₃)₂ | ~ 38 - 40 |

| –CH(CH₂CH₃)₂ | ~ 23 - 25 |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC)

While specific 2D NMR spectra for this compound are not publicly available, their application would be crucial for unambiguous structural confirmation.

A COSY (Correlation Spectroscopy) experiment would establish proton-proton couplings. Cross-peaks would be expected between the adjacent methylene groups of the hexanedioate backbone. For the 2-ethylbutyl group, correlations would be seen between the –OCH₂– protons and the methine (–CH–) proton, and between the methine proton and the methylene and methyl protons of the ethyl groups.

An HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal to its attached proton(s), confirming the assignments made in the 1D spectra. For example, the proton signal around 4.0 ppm would show a cross-peak with the carbon signal around 65-70 ppm, confirming the –OCH₂– group.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. For this compound, the molecular ion peak (M⁺) at m/z 314 would likely be weak or absent due to the instability of the parent ion.

The fragmentation pattern would be dominated by cleavages characteristic of esters. A prominent fragmentation pathway would be the loss of the 2-ethylbutyl radical (•C₆H₁₃), leading to a fragment ion at m/z 229. Another common fragmentation is the McLafferty rearrangement, which would result in a characteristic ion at m/z 149, corresponding to the protonated mono-2-ethylbutyl hexanedioate. Cleavage of the C-O bond would lead to the formation of the 2-ethylbutyl cation at m/z 85. Further fragmentation of the hexanedioate backbone would also occur.

Predicted Key EI-MS Fragments for this compound

| m/z | Identity |

|---|---|

| 314 | [M]⁺ (Molecular Ion) |

| 229 | [M - C₆H₁₃]⁺ |

| 149 | [C₆H₁₀O₄ + H]⁺ (McLafferty Rearrangement) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a softer ionization technique that typically results in less fragmentation and provides a clear indication of the molecular weight. For this compound, ESI-MS would be expected to show prominent adduct ions. In positive ion mode, common adducts would include the protonated molecule [M+H]⁺ at m/z 315, the sodium adduct [M+Na]⁺ at m/z 337, and the potassium adduct [M+K]⁺ at m/z 353. The relative abundance of these adducts would depend on the solvent system and the presence of corresponding salts. This technique is particularly useful for confirming the molecular weight of the compound with high accuracy.

Predicted ESI-MS Adducts for this compound (Positive Mode)

| m/z | Identity |

|---|---|

| 315 | [M+H]⁺ |

| 337 | [M+Na]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C18H34O4), the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass of potential formulas to confirm the elemental composition.

The exact mass of this compound is 314.24600 Da. chemsrc.com This measurement, typically obtained using techniques like time-of-flight (TOF) or Orbitrap mass spectrometry, allows for the unambiguous confirmation of the elemental formula C18H34O4. The high precision of HRMS helps to distinguish the target compound from other molecules that may have the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C18H34O4 |

| Theoretical Exact Mass | 314.24606 Da |

| Measured Exact Mass | 314.24600 Da chemsrc.com |

Note: The theoretical exact mass is calculated using the most abundant isotopes of each element (C: 12.000000 Da, H: 1.007825 Da, O: 15.994915 Da).

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester linkage will produce strong bands in the 1150-1250 cm⁻¹ region. Additionally, the spectrum will be dominated by the C-H stretching and bending vibrations of the aliphatic chains.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850-3000 | Strong |

| C=O Stretch | Ester | 1735-1750 | Very Strong |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1375-1465 | Medium-Strong |

| C-O Stretch | Ester | 1150-1250 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. As with IR, a specific Raman spectrum for this compound is not widely published. However, the expected Raman shifts can be inferred from its structure and the analysis of similar molecules.

In the Raman spectrum of this compound, the C-H stretching vibrations would also be prominent in the 2800-3000 cm⁻¹ region. The carbonyl (C=O) stretch, while strong in the IR, is typically a weaker band in the Raman spectrum. The C-C backbone and C-O stretching vibrations will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2800-3000 | Strong |

| C=O Stretch | Ester | 1730-1745 | Weak-Medium |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1350-1470 | Medium |

| C-O Stretch | Ester | 1100-1200 | Medium |

| C-C Stretch | Alkyl Chain | 800-1100 | Medium |

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. core.ac.uknih.gov This is a primary method for the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum shows the molecular ion (if stable enough) and a series of fragment ions. The fragmentation pattern is highly characteristic and can be used for structural elucidation and confirmation.

For this compound, the electron ionization mass spectrum is expected to show a series of fragment ions resulting from the cleavage of the ester bonds and fragmentation of the alkyl chains. Common fragmentation pathways for dialkyl adipates include the loss of an alkoxy group (-OR), the loss of an alkyl group (-R), and McLafferty rearrangements.

Table 4: Predicted Key Fragment Ions in the GC-MS (EI) of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 229 | [M - C₆H₁₃O]⁺ | Loss of a 2-ethylbutoxy radical |

| 211 | [M - C₆H₁₃O₂]⁺ | Loss of a 2-ethylbutoxycarbonyl radical |

| 129 | [C₇H₁₃O₂]⁺ | McLafferty rearrangement and subsequent cleavage |

| 111 | [C₆H₇O₂]⁺ | Cleavage of the adipate (B1204190) backbone |

| 85 | [C₆H₁₃]⁺ | 2-ethylbutyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation fragment from the alkyl chain |

Applications and Material Science Integration of Bis 2 Ethylbutyl Hexanedioate

Plasticizer Functionality in Polymer Systems

As an adipic acid ester, bis(2-ethylbutyl) hexanedioate is expected to function as a plasticizer, a substance added to a polymer to increase its flexibility, workability, and durability. chemicalland21.com Plasticizers work by embedding themselves between the polymer chains, which increases the intermolecular spacing and allows the chains to move more freely past one another. This reduces the polymer's glass transition temperature (Tg), changing it from a rigid, often brittle material to a more soft and ductile one.

Compatibility and Interfacial Interactions with Various Polymers:While adipate (B1204190) esters are generally known for their good compatibility with polymers like polyvinyl chloride (PVC) and cellulose (B213188) esters, specific data on the compatibility and interfacial interactions of this compound with a range of polymers is not documented in the available literature.chemicalland21.com

Formulation Chemistry of this compound in Specific Materials

The general class of adipic acid esters is known for its use in various formulations. However, specific information on the role of this compound is very limited.

Incorporation into Coatings and Films:Adipic acid esters are generally used as solvent carriers for photographic films.chemicalland21.comHowever, there are no specific studies found that detail the incorporation, performance, or formulation chemistry of this compound in coatings or other types of films.

The available scientific literature on this compound is sparse. While its basic physicochemical properties and a method for its enzymatic synthesis are documented, there is a significant lack of in-depth research into its applications in material science. The detailed mechanisms of its plasticizing action, its compatibility with various polymers, and its specific influence on the mechanical and thermal properties of polymer composites have not been extensively studied or reported. Similarly, its role and formulation in specific applications like adhesives, sealants, coatings, and films are not well-documented.

It is important to note that a related compound, bis(2-ethylhexyl) hexanedioate (DEHA), is a widely used and extensively studied plasticizer. Much of the available literature on adipate plasticizers focuses on DEHA. Therefore, researchers interested in the properties and applications of adipate esters will find a wealth of information on the ethylhexyl variant, but will find a significant knowledge gap concerning the ethylbutyl version. Further research is required to fully characterize this compound and determine its potential as a viable plasticizer in various material science applications.

Development of Advanced Materials and Functional Systems

The integration of specialized chemical compounds into material science is pivotal for the development of advanced materials with tailored properties. In this context, this compound, an organic ester, presents potential, though specific research on this particular compound is limited. To understand its prospective roles, an examination of closely related adipate esters is necessary.

Engineering of Flexible Polymeric Matrices

The engineering of flexible polymeric matrices is a cornerstone of modern materials science, enabling the production of a vast array of products, from pliable consumer goods to sophisticated industrial components. The inherent rigidity of many polymers, such as polyvinyl chloride (PVC), necessitates the inclusion of plasticizers to impart flexibility, durability, and processability. merckmillipore.com While direct research on the performance of this compound in this capacity is not extensively documented in publicly available literature, the well-established use of similar adipate esters, particularly bis(2-ethylhexyl) adipate (DEHA), offers significant insights into its potential applications and performance characteristics. thermofisher.com

Adipate plasticizers, like DEHA, are known for their ability to be seamlessly incorporated into PVC and other polymers, effectively reducing the intermolecular forces between polymer chains and thereby increasing flexibility. Research on DEHA has shown that it enhances the workability of polymers, making them suitable for applications such as vinyl flooring, cables, and synthetic leather. researchgate.net The molecular structure of these esters, characterized by a central adipic acid core with flanking alkyl chains, is crucial to their function. It is hypothesized that this compound would perform similarly, with the 2-ethylbutyl groups influencing properties such as volatility, migration resistance, and low-temperature performance.

The performance of a plasticizer within a polymeric matrix can be evaluated based on several key parameters. The following table, based on data for the closely related bis(2-ethylhexyl) adipate (DEHA), illustrates the typical properties that would be relevant for assessing the suitability of this compound in flexible polymer applications.

| Property | Typical Value for DEHA | Significance in Polymeric Matrices |

| Appearance | Colorless, oily liquid wikipedia.org | Affects the visual characteristics of the final product. |

| Molecular Formula | C22H42O4 thermofisher.com | Determines the molecular weight and influences physical properties. |

| Molecular Weight | 370.57 g/mol merckmillipore.com | Impacts volatility, migration, and compatibility with the polymer. |

| Boiling Point | 417 °C wikipedia.org | A high boiling point is indicative of low volatility, which is desirable for long-term stability of the plasticized material. |

| Melting Point | -67.8 °C wikipedia.org | A low melting point is crucial for applications requiring flexibility at low temperatures. |

| Density | 0.93 g/cm³ wikipedia.org | Important for formulation calculations and material specifications. |

This data is for bis(2-ethylhexyl) adipate (DEHA) and is presented as a proxy due to the lack of specific data for this compound.

Further research into this compound would be necessary to delineate its specific performance attributes, such as its plasticizing efficiency, thermal stability, and resistance to extraction by solvents, all of which are critical for the engineering of high-performance flexible polymeric matrices.

Potential in Specialty Chemical Formulations

Beyond its prospective role as a plasticizer, this compound has been identified as a component in specialty chemical formulations, notably in the field of lubrication. A patent for a lubricant additive includes this compound as a constituent, suggesting its potential to enhance the performance of lubricants and greases. google.comgoogle.com

In lubricant formulations, additives are crucial for improving properties such as friction reduction, wear resistance, and thermal stability. Esters, in general, are often used as base oils or additives in synthetic lubricants due to their excellent thermo-oxidative stability and low-temperature fluidity. The specific structure of this compound, with its branched alkyl chains, could contribute to a favorable viscosity index and good lubricating properties.

The following table outlines potential research areas and expected findings for this compound in specialty chemical formulations, drawing parallels from the known applications of similar esters in lubrication.

| Research Area | Expected Findings and Significance |

| Friction and Wear Characteristics | Evaluation of its ability to form a protective film on metal surfaces, reducing friction and preventing wear under various load and temperature conditions. |

| Thermal and Oxidative Stability | Assessment of its resistance to degradation at high temperatures and in the presence of oxygen, which is critical for the longevity of the lubricant. |

| Viscosity and Low-Temperature Performance | Determination of its viscosity profile over a range of temperatures and its ability to maintain fluidity at low temperatures, ensuring consistent performance in diverse operating environments. |

| Compatibility with Other Additives | Investigation of its miscibility and interaction with other common lubricant additives, such as antioxidants, detergents, and anti-wear agents, to ensure stable and effective formulations. |

Environmental Fate and Degradation Pathways of Bis 2 Ethylbutyl Hexanedioate

Abiotic Transformation Processes

Abiotic transformation involves the degradation of a chemical substance through non-biological processes. This section covers hydrolysis, photochemical degradation, and thermal degradation.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of this process is a critical factor in determining the persistence of a substance in aquatic environments.

Extensive searches of scientific literature and environmental databases did not yield specific data on the hydrolysis kinetics and mechanisms for bis(2-ethylbutyl) hexanedioate. While the ester linkages in the molecule are susceptible to hydrolysis, no empirical or modeled rate constants (e.g., half-life at various pH levels) for this specific compound are publicly available.

Table 1: Hydrolysis Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Half-life at pH 7 | Data not available | N/A |

| Half-life at pH 8 | Data not available | N/A |

Note: The table is interactive. No data is currently available for this compound.

In the atmosphere, organic compounds can be degraded by reacting with photochemically produced radicals, with the hydroxyl radical (•OH) being the most important.

There is currently no specific information available regarding the rate of photochemical degradation of this compound by atmospheric radicals. Therefore, its atmospheric half-life has not been determined.

Table 2: Photochemical Degradation Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Reaction Rate with •OH Radicals | Data not available | N/A |

Note: The table is interactive. No data is currently available for this compound.

Thermal degradation is the breakdown of materials at elevated temperatures and is a relevant process in contexts such as incineration and manufacturing.

Specific thermal degradation profiles and breakdown products for this compound under various waste management conditions (e.g., pyrolysis, incineration) are not detailed in available literature. However, it has been noted that commercial plasticizers of this type are generally characterized by high boiling and decomposition points, typically above 250°C (482°F) at normal pressure. researchgate.net

Photochemical Degradation by Atmospheric Radicals (e.g., Hydroxyl Radicals)

Biotic Degradation Processes in Environmental Compartments

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi.

The persistence of a chemical in soil is heavily influenced by its susceptibility to microbial degradation.

No specific studies on the biodegradation of this compound in terrestrial soil systems were found. Research has been conducted on its synthesis using lipase-based catalysts, but its degradation rate and pathways in a natural soil environment have not been documented. researchgate.net

Table 3: Biodegradation Data in Soil for this compound

| Test System | Degradation Rate / Half-life | Result | Source |

|---|---|---|---|

| Aerobic Soil | Data not available | Data not available | N/A |

Note: The table is interactive. No data is currently available for this compound.

The fate of chemicals in wastewater treatment plants and other aqueous environments is crucial for understanding their potential release into receiving waters.

There is a lack of specific data concerning the biodegradation of this compound in aqueous environments, including simulations of wastewater treatment processes. While research exists on the synthesis of this compound, its removal efficiency and biodegradation pathways in aquatic systems have not been reported. researchgate.net

Table 4: Biodegradation Data in Aqueous Environments for this compound

| Test System | Degradation Rate / Half-life | Result | Source |

|---|---|---|---|

| Activated Sludge | Data not available | Data not available | N/A |

Note: The table is interactive. No data is currently available for this compound.

Microbial Metabolism and Identification of Degradation Products

The complete microbial metabolism of this compound has not been extensively documented in scientific literature. However, based on the metabolic pathways of structurally similar and widely studied adipate (B1204190) esters, such as di(2-ethylhexyl) adipate (DEHA), a probable degradation pathway can be inferred. The initial and primary step in the biodegradation of these compounds is the enzymatic hydrolysis of the ester bonds. acs.orgwiley.com This reaction is catalyzed by esterase enzymes produced by a variety of microorganisms. wiley.comthehindu.com

This initial hydrolysis would break down this compound into adipic acid and 2-ethylbutanol. These intermediate products are then expected to be funneled into common metabolic pathways. Adipic acid, a dicarboxylic acid, can be further metabolized by bacteria through pathways like the β-ketoadipate pathway. nih.gov The alcohol, 2-ethylbutanol, would likely be oxidized to its corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic cycles.

While specific microorganisms capable of degrading this compound have not been identified, it is known that a wide range of bacteria, both aerobic and anaerobic, can degrade phthalate (B1215562) and adipate esters. wiley.comnih.gov Studies on DEHA have shown that it is readily biodegradable in activated sludge systems, with a half-life of 2.7 days, suggesting that similar adipate esters would not persist in environments with mixed microbial populations. nih.govepa.gov The biodegradation of these plasticizers can be influenced by their chemical structure; for instance, branching in the alcohol chain, as is present in this compound, can affect the rate of degradation.

Environmental Transport and Distribution Modeling

The environmental transport and distribution of this compound are governed by its physicochemical properties. Modeling of its behavior in the environment helps in predicting its fate and potential for exposure.

Volatilization from Water and Soil Surfaces

The tendency of a chemical to volatilize from water and soil is determined by its vapor pressure and Henry's Law constant. This compound has a low vapor pressure of 0.000131 mmHg at 25°C. chemsrc.com This low vapor pressure suggests that the compound is not highly volatile.

For comparison, the related compound di(2-ethylhexyl) adipate (DEHA) also has a low vapor pressure and is not expected to have significant volatilization from water, with a reported half-life of 160 days. epa.gov Given the structural similarity, it can be inferred that this compound will also exhibit slow volatilization from water and soil surfaces, and this is not considered a major environmental transport pathway.

Adsorption and Desorption Behavior in Various Environmental Media

The adsorption and desorption behavior of this compound in the environment is largely predicted by its octanol-water partition coefficient (LogP) and its soil organic carbon-water (B12546825) partitioning coefficient (Koc). The LogP for this compound is estimated to be 4.50560. chemsrc.com This relatively high LogP value indicates a tendency for the compound to partition from water into organic phases, such as soil organic matter and sediment.

For the analogous compound DEHA, estimated Koc values are high, in the range of 5,004 to 48,600, suggesting it will be relatively immobile in soil and will partition from the water column to sediment. epa.gov Due to its structural similarity and comparable lipophilicity, this compound is also expected to have a high Koc value and therefore exhibit strong adsorption to soil and sediment, limiting its mobility and leaching into groundwater. cpsc.gov

Environmental Compartmentalization and Fugacity Modeling

Fugacity models are used to predict the environmental compartment into which a chemical is likely to partition. Based on its physicochemical properties, this compound is expected to predominantly partition into soil and sediment when released into the environment. Its low water solubility and high LogP suggest a strong affinity for particulate matter. cpsc.gov

The low vapor pressure indicates that partitioning to the atmosphere will be minimal. chemsrc.com Therefore, in an environmental system, the majority of this compound would be found in the soil and sediment compartments. The bioconcentration factor (BCF) for the related compound DEHA is low, at 27 L/kg, which is lower than what would be estimated from its LogP. epa.govcpsc.gov This discrepancy is attributed to the ability of organisms to metabolize the compound. epa.gov A similar behavior would be expected for this compound, suggesting a low potential for bioaccumulation in the food chain despite its lipophilicity.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10022-60-3 | chemsrc.com |

| Molecular Formula | C18H34O4 | chemsrc.com |

| Molecular Weight | 314.46 g/mol | chemsrc.com |

| Density | 0.943 g/cm³ | chemsrc.com |

| Boiling Point | 334.1°C at 760 mmHg | chemsrc.com |

| Flash Point | 146.7°C | chemsrc.com |

| Vapor Pressure | 0.000131 mmHg at 25°C | chemsrc.com |

| LogP | 4.50560 | chemsrc.com |

Analytical Methodologies for Environmental and Material Monitoring of Bis 2 Ethylbutyl Hexanedioate

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For bis(2-ethylbutyl) hexanedioate, both gas and liquid chromatography are employed, each offering distinct advantages depending on the analytical requirements.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. In the context of this compound, which is a semi-volatile compound, GC coupled with various detectors is a common analytical approach.

Principle of GC: The fundamental principle of GC involves a carrier gas (mobile phase) that transports the sample mixture through a column containing a stationary phase. The separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.

GC in Practice: For the analysis of phthalates and related compounds like this compound, GC is often paired with a mass spectrometer (MS) or a flame ionization detector (FID). nih.gov GC-MS provides high selectivity and structural information, making it a definitive identification tool. redalyc.org The temperature of the GC oven is programmed to increase gradually, which helps in eluting compounds with a wide range of boiling points. redalyc.org For instance, a typical temperature program might start at a lower temperature and ramp up to a higher temperature to ensure all analytes are eluted from the column. redalyc.org

Research Findings: Studies have demonstrated the successful use of GC-MS for the determination of various phthalates in polymer materials. redalyc.org The method often involves an initial extraction of the analyte from the sample, followed by direct injection into the GC system. redalyc.org The resulting chromatogram shows peaks corresponding to different compounds, and the area of each peak is proportional to the concentration of that compound. oregonstate.edu Co-elution, where two or more compounds elute at the same time, can be a challenge, but it can often be resolved by the mass spectrometer. oregonstate.edu

Table 1: GC Parameters for Phthalate (B1215562) Analysis

| Parameter | Setting | Reference |

| Injector Temperature | 250°C | redalyc.org |

| Oven Temperature Program | 40°C to 290°C at 20°C/min, then to 310°C at 20°C/min, hold for 9 min | redalyc.org |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | redalyc.org |

| Ion Source Temperature (MS) | 230°C | redalyc.org |

| Electron Energy (MS) | 70eV | redalyc.org |

| Detector Temperature (ECD) | 310°C | redalyc.org |

Liquid Chromatography (LC) for Non-Volatile Analysis

Liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. While this compound is amenable to GC analysis, LC, particularly high-performance liquid chromatography (HPLC), offers an alternative approach.

Principle of LC: In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is based on the interactions of the analytes with the stationary and mobile phases. Reverse-phase LC, where the stationary phase is non-polar and the mobile phase is polar, is a common mode for separating organic compounds.

LC in Practice: HPLC systems can be coupled with various detectors, including ultraviolet (UV) and mass spectrometry (MS) detectors. europa.eu For compounds like this compound, which may not have a strong UV chromophore, LC-MS is a particularly powerful technique. The use of a gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures. fao.org

Research Findings: HPLC has been utilized for the cleanup of drinking water extracts before analysis by GC/MS, demonstrating the complementary nature of these techniques. nih.gov For similar compounds, such as bis(2-ethylhexyl) phosphate (B84403), reverse-phase HPLC methods have been developed using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Sample Preparation and Extraction Methods from Complex Matrices

The analysis of this compound in complex matrices such as environmental samples (e.g., water, soil) or materials (e.g., plastics) requires an effective sample preparation step to isolate the analyte from interfering substances.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used sample preparation technique that has largely replaced liquid-liquid extraction for many applications due to its efficiency, reduced solvent consumption, and potential for automation. sigmaaldrich.comgcms.cz

Principle of SPE: SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of a suitable solvent. sigmaaldrich.com

SPE in Practice: A variety of sorbent materials are available for SPE, allowing for the selective extraction of different types of compounds. For the extraction of semi-volatile organic compounds, polymeric sorbents are often used. sigmaaldrich.com The EPA has updated methods to permit the use of SPE for analyzing these compounds in aqueous samples. unitedchem.com The process typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte. unitedchem.com

Research Findings: Automated SPE systems have been shown to efficiently extract phthalates from drinking water samples with high reproducibility and recovery rates. gcms.cz SPE has also been successfully used in the analysis of essential oils, where it was employed to isolate various compounds, including those related to this compound. europa.eu

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a traditional and fundamental separation technique based on the differential solubility of a compound in two immiscible liquids. wikipedia.org

Principle of LLE: In LLE, a sample is partitioned between two immiscible solvents, typically an aqueous phase and an organic solvent. The analyte of interest preferentially dissolves in one phase, allowing it to be separated from the other components of the sample. wikipedia.org

LLE in Practice: LLE is often used for the extraction of organic compounds from aqueous samples. wikipedia.org For example, in the analysis of plasticizers in medical devices, LLE can be used to extract leachables from fluids. europa.eu The choice of the organic solvent is crucial and depends on the polarity and solubility of the target analyte.

Research Findings: Homogeneous liquid-liquid extraction using ionic liquids has been explored for the extraction of metal ions with bis(2-ethylhexyl)phosphate, demonstrating the versatility of LLE techniques. rsc.org In the analysis of wines, isohexane has been used as the extraction solvent for phthalates in an LLE procedure prior to GC-MS analysis. oiv.int

Advanced Microextraction Techniques

In recent years, several microextraction techniques have been developed to miniaturize the extraction process, reduce solvent consumption, and improve sample throughput.

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. wikipedia.org This creates a cloudy solution with a large surface area for rapid extraction of the analyte into the fine droplets of the extraction solvent. The phases are then separated by centrifugation. wikipedia.org

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either in the liquid phase or the headspace). The analytes adsorb to the fiber and are then thermally desorbed in the injector of a gas chromatograph. core.ac.uk

Research Findings: DLLME has been successfully applied to the extraction of organic compounds like organochlorine pesticides from water samples. wikipedia.org SPME coupled with comprehensive two-dimensional gas chromatography has been used for the analysis of complex samples, highlighting its potential for the analysis of a wide range of compounds. core.ac.uk

Table 2: Comparison of Extraction Techniques

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. sigmaaldrich.com | High recovery, low solvent use, easily automated. gcms.cz | Can be more expensive than LLE. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. wikipedia.org | Simple, well-established. | Can be labor-intensive, uses larger volumes of organic solvents. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into a dispersed extraction solvent. wikipedia.org | Fast, high enrichment factor, low solvent use. | Requires centrifugation. |

| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber. core.ac.uk | Solvent-free, simple, sensitive. | Fiber can be fragile and have a limited lifetime. |

Quantitative Analysis and Calibration Strategies

The accurate quantification of this compound in environmental and material samples is predominantly achieved through chromatographic techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high selectivity and sensitivity required to detect and measure trace levels of the compound in complex matrices. nih.gov Given the limited specific data for this compound, methodologies established for its close structural analog, bis(2-ethylhexyl) hexanedioate (DEHA), are often adapted.

A cornerstone of quantitative analysis is the use of a calibration curve, which establishes the relationship between the concentration of an analyte and the instrumental response. To construct a calibration curve for this compound analysis, a series of standard solutions containing known concentrations of the pure compound are prepared and analyzed. thermofisher.com The instrument's response (e.g., peak area) is plotted against the corresponding concentration, and a linear regression is typically applied to the data points. For the analysis of semivolatile organic compounds like adipate (B1204190) esters, calibration standards are often prepared in a solvent such as methylene (B1212753) chloride or isooctane. thermofisher.comrestek.com

Internal standards are crucial for improving the precision and accuracy of quantitative results. An internal standard is a compound with similar chemical and physical properties to the analyte but is not naturally present in the samples. A known amount of the internal standard is added to all samples, calibration standards, and blanks. By comparing the response of the analyte to the response of the internal standard, variations arising from sample preparation and instrument performance can be compensated. For the analysis of adipates and phthalates, deuterated analogs of the target compounds, such as Phenanthrene-d10 or Chrysene-d12, are often employed as internal standards. restek.com

Surrogate standards are another vital component of robust quantitative strategies, particularly in environmental analysis. These are compounds that are chemically similar to the analytes of interest but are not expected to be found in the sample. They are added to every sample in a known amount before the extraction process. The recovery of the surrogate standard provides a measure of the efficiency of the sample preparation and analysis method for each individual sample. For methods analyzing adipates, compounds like 1,3-Dimethyl-2-nitrobenzene and Triphenyl phosphate have been used as surrogates. restek.com

The selection of the appropriate analytical technique often depends on the sample matrix and the required detection limits. GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net For instance, EPA Method 506, which is designed for the determination of phthalate and adipate esters in drinking water, utilizes GC with a photoionization detector. regulations.gov LC-MS/MS has emerged as a powerful alternative, particularly for less volatile compounds or when derivatization is to be avoided. nih.govnih.gov

Table 1: Illustrative Calibration Data for a Related Adipate Ester (DEHA) using GC-MS

| Calibration Level | Standard Concentration (µg/L) | Instrument Response (Peak Area) |

| 1 | 0.5 | 15,200 |

| 2 | 1.0 | 30,100 |

| 3 | 5.0 | 155,000 |

| 4 | 10.0 | 312,000 |

| 5 | 25.0 | 785,000 |

| 6 | 50.0 | 1,550,000 |

| Result | Linearity (R²) | 0.998 |

This table presents hypothetical yet realistic data to illustrate the construction of a calibration curve. The linearity (R²) value indicates a strong correlation between concentration and instrument response, which is essential for accurate quantification.

Method Validation and Quality Assurance in Environmental Analysis

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. For the environmental and material monitoring of this compound, method validation ensures that the data generated are reliable, reproducible, and accurate. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Linearity: Assesses the analytical method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically evaluated by the correlation coefficient (R²) of the calibration curve, with values ≥0.995 often being required. spkx.net.cn

Accuracy: Represents the closeness of the measured value to the true value. It is often determined by analyzing a certified reference material (CRM) or by performing recovery studies on a sample matrix spiked with a known concentration of the analyte (a laboratory fortified sample matrix). regulations.gov Recovery values are typically expected to be within a range of 70-130%. For example, a study on various plasticizers reported recovery values between 72% and 119%. nih.gov

Precision: Describes the degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. RSD values below 15-20% are generally considered acceptable. nih.govspkx.net.cn

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov For adipate esters in water, LOQs can range from the low microgram per liter (µg/L) to the sub-µg/L level, depending on the specific compound and analytical instrumentation. nih.gov

Quality Assurance (QA) and Quality Control (QC) are overarching systems that ensure analytical results meet a defined standard of quality. witmansgroup.com In the context of monitoring this compound, a robust QA/QC program is essential. This includes the routine analysis of several types of QC samples:

Laboratory Reagent Blank (LRB): An aliquot of reagent water or a clean solvent that is treated exactly as a sample. It is used to verify that no contamination is being introduced through laboratory procedures or reagents. regulations.gov

Laboratory Fortified Blank (LFB): A reagent blank to which a known amount of the analyte is added. It is used to verify the accuracy of the method in a clean matrix.

Laboratory Fortified Sample Matrix (LFSM): A real environmental or material sample to which a known quantity of the analyte is added. It is used to assess the effect of the sample matrix on the analytical method's performance. regulations.gov

Adherence to standardized methods, such as those published by the U.S. Environmental Protection Agency (EPA), can provide a framework for QA/QC procedures. thermofisher.comgcms.cz Regular instrument calibration, staff training, and participation in proficiency testing programs are also integral components of a comprehensive quality assurance program for the analysis of plasticizers. innovatechlabs.complastics-polymer-analysis.com

Table 2: Example Method Validation and Quality Control Acceptance Criteria for Adipate Ester Analysis

| Parameter | Acceptance Criterion | Purpose |

| Method Validation | ||

| Linearity (R²) | ≥ 0.995 | Ensures proportional response |

| Accuracy (Spike Recovery) | 70 - 130% | Measures agreement with true value |

| Precision (RSD) | ≤ 15% | Measures repeatability |

| Method Detection Limit (MDL) | Report Value | Defines the lowest detectable level |

| Method Quantitation Limit (MQL) | Report Value | Defines the lowest quantifiable level |

| Quality Control | ||

| Laboratory Reagent Blank | Below MQL | Checks for contamination |

| Surrogate Standard Recovery | 60 - 140% | Monitors method performance per sample |

| Laboratory Fortified Blank Recovery | 70 - 130% | Checks accuracy in a clean matrix |

| Laboratory Fortified Matrix Spike Recovery | 70 - 130% | Checks for matrix interference |

This table provides typical acceptance criteria used in environmental laboratories for method validation and routine quality control for the analysis of semi-volatile organic compounds like adipate esters.

Theoretical and Computational Investigations of Bis 2 Ethylbutyl Hexanedioate

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools to explore the dynamic nature of molecules like bis(2-ethylbutyl) hexanedioate. These methods allow for the examination of conformational landscapes and interactions with other molecules, which are crucial for understanding its role as a plasticizer.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule, with its long alkyl chains and ester groups, gives rise to a multitude of possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. The conformational preferences of the ester group, in particular, can influence the folding of the long alkyl chains. nih.govnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms over time based on classical mechanics. mcmaster.caresearchgate.net For this compound, MD simulations can reveal how the molecule flexes and changes shape at different temperatures. While specific MD studies on this compound are not abundant in publicly available literature, research on similar dialkyl adipates, such as di(2-ethylhexyl) adipate (B1204190) (DEHA), offers valuable insights. researchgate.netacs.orgresearchgate.net These simulations can predict bulk properties like density and viscosity, which are critical for its application as a lubricant and plasticizer. researchgate.netacs.orgresearchgate.net

A key aspect of these simulations is the choice of the force field, which is a set of parameters that defines the potential energy of the system. mcmaster.ca For plasticizers, force fields like PCFF, SciPCFF, and COMPASS have been validated to provide reliable results. mcmaster.ca

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Property | Simulated Value | Units |

| Density (at 298 K) | 0.920 | g/cm³ |

| Radius of Gyration | 6.8 | Å |

| End-to-end Distance | 15.2 | Å |

| Self-Diffusion Coefficient | 1.5 x 10⁻⁶ | cm²/s |

This table presents hypothetical data that would be obtained from an MD simulation, illustrating the types of molecular properties that can be calculated.

Prediction of Intermolecular Interactions with Polymer Chains

The primary function of this compound as a plasticizer is to increase the flexibility of polymers, most notably polyvinyl chloride (PVC). This is achieved by the insertion of the plasticizer molecules between the polymer chains, which reduces the intermolecular forces between them. Molecular dynamics simulations are instrumental in studying these interactions.

Simulations can model the mixing of this compound with polymer chains and calculate key parameters like the cohesive energy density and the Flory-Huggins interaction parameter. These parameters quantify the miscibility and compatibility of the plasticizer with the polymer. mcmaster.ca Studies on various plasticizers, including adipates, have shown that the relaxation of the alkyl side chains is a crucial factor in their migration within the polymer matrix. mcmaster.ca By analyzing the radial distribution functions from MD simulations, it is possible to determine the proximity and orientation of the plasticizer molecules relative to the polymer chains, providing a detailed picture of the intermolecular interactions at the atomic level.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and reactivity of molecules. These methods are particularly useful for studying chemical reactions and predicting molecular properties that are dependent on the electronic distribution.

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comresearchgate.net For this compound, DFT calculations can be employed to determine a range of molecular properties. These include the optimized molecular geometry, dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govicm.edu.pl

The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability. DFT calculations have been successfully applied to study other ester plasticizers, providing insights into their electronic properties. mdpi.comresearchgate.netnih.gov

Table 2: Hypothetical Molecular Properties of this compound Calculated using DFT

| Property | Calculated Value | Units |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | 1.5 | eV |

| HOMO-LUMO Gap | 8.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Polarizability | 45.3 | ų |

This table presents hypothetical data that would be obtained from a DFT calculation, illustrating the types of electronic properties that can be determined.

Elucidation of Reaction Mechanisms for Synthesis and Degradation

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this includes its synthesis via the esterification of hexanedioic acid with 2-ethylbutanol, and its potential degradation pathways.

By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for optimizing reaction conditions. fraunhofer.de For instance, DFT calculations can be used to study the catalytic mechanism of the esterification reaction. Similarly, the degradation of the ester, which can occur through hydrolysis, can be modeled to understand the stability of the compound under various environmental conditions. Studies on the biodegradation of other adipate plasticizers have identified the resulting metabolites, and computational methods can aid in predicting such pathways. researchgate.net

Cheminformatics and Predictive Modeling